

z-Tyr-ome: A Comprehensive Technical Guide to its Chemical Properties and Stability

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Compound of Interest

Compound Name: z-Tyr-ome

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Introduction

N- α -Benzylloxycarbonyl-L-tyrosine methyl ester, commonly abbreviated as **Z-Tyr-OMe**, is a pivotal protected amino acid derivative extensively utilized in the field of peptide synthesis and broader organic chemistry.^{[1][2]} Its structure, featuring a benzylloxycarbonyl (Cbz or Z) group protecting the amine terminus and a methyl ester at the carboxyl terminus, allows for the controlled and sequential formation of peptide bonds, making it an invaluable building block for the synthesis of complex peptides, peptidomimetics, and other intricate molecular architectures.^[3] This technical guide provides an in-depth analysis of the chemical properties and stability of **Z-Tyr-OMe**, offering critical information for its effective handling, storage, and application in research and development.

Chemical and Physical Properties

Z-Tyr-OMe is a white to off-white solid, and its fundamental physicochemical properties are summarized in the table below.^{[4][5]} These properties are essential for its dissolution in appropriate solvent systems for reactions and for its purification and characterization.

Property	Value	References
Synonyms	N-Benzylloxycarbonyl-L-tyrosine methyl ester, Cbz-L-Tyr-OMe	[2]
CAS Number	13512-31-7	[4]
Molecular Formula	C ₁₈ H ₁₉ NO ₅	[2]
Molecular Weight	329.35 g/mol	[2]
Melting Point	93-97 °C	[4][5]
Boiling Point	528.1 °C at 760 mmHg (Predicted)	[2]
Density	1.249 g/cm ³ (Predicted)	[2]
Appearance	White to off-white solid	[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Ethanol, and Dimethylformamide. Insoluble in water.	[4][5]
pKa	9.75 ± 0.15 (Predicted)	[2]

Stability and Degradation Pathways

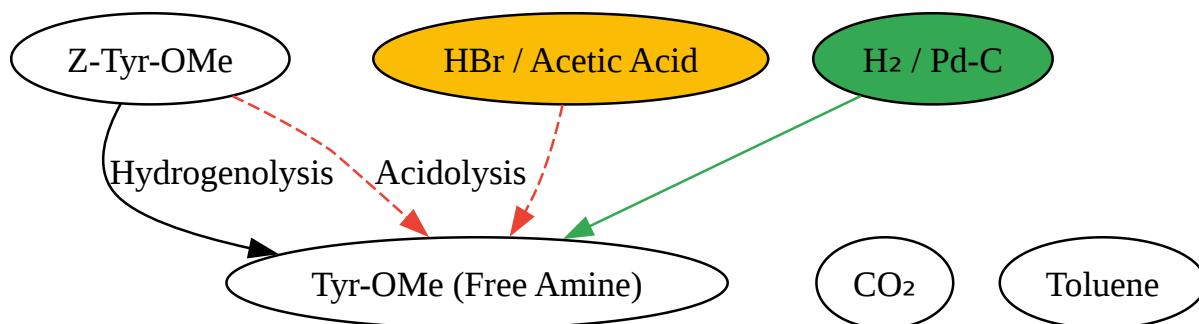
The stability of **Z-Tyr-OMe** is a critical consideration for its storage and use in multi-step syntheses. The primary modes of degradation involve the cleavage of the N-terminal benzylloxycarbonyl (Cbz) protecting group and the hydrolysis of the C-terminal methyl ester. The tyrosine side chain itself can also be susceptible to oxidation under certain conditions.[6]

Cleavage of the Benzylloxycarbonyl (Cbz) Group

The Cbz group is known for its stability under a range of conditions, yet it can be selectively removed when desired.[7][8] The two principal methods for its cleavage are catalytic

hydrogenolysis and acidolysis.

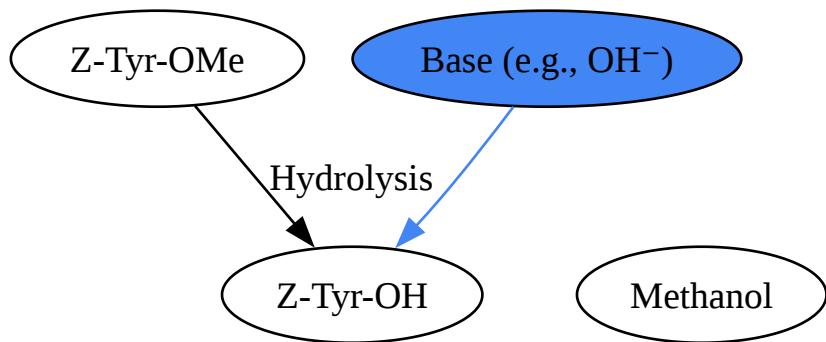
- Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz deprotection. In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source, the Cbz group is cleaved to yield the free amine, toluene, and carbon dioxide.[9] This method is highly efficient and compatible with many other functional groups.[10]
- Acidolysis: Strong acidic conditions, such as treatment with HBr in acetic acid, can also cleave the Cbz group.[9] This method is typically employed when the molecule contains functionalities that are sensitive to catalytic hydrogenation.



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Hydrolysis of the Methyl Ester

The methyl ester group of **Z-Tyr-OMe** is susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding carboxylic acid, Z-Tyr-OH. The rate of this hydrolysis is dependent on pH and temperature.[11][12] While specific kinetic data for **Z-Tyr-OMe** is not readily available in the literature, studies on the base-catalyzed hydrolysis of other α -amino acid esters indicate that the reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl.[13][14]

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Potential Side Reactions in Peptide Synthesis

During peptide synthesis, the tyrosine side-chain can be prone to certain side reactions, although the presence of the Cbz and methyl ester protecting groups mitigates many of these. O-acylation of the phenolic hydroxyl group can occur under certain activation conditions.[15] Furthermore, racemization at the α -carbon is a potential risk, especially during activation and coupling steps, and care must be taken to employ reaction conditions that minimize this side reaction.[16]

Recommended Storage and Handling

To ensure the integrity of **Z-Tyr-OMe**, proper storage and handling are crucial. Based on available data, the following conditions are recommended:

- Temperature: Store in a cool, dry place. Some suppliers recommend storage at room temperature, while others suggest refrigeration (-15°C).[2] For long-term storage, refrigeration is advisable.
- Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and hydrolysis from atmospheric moisture. The container should be tightly sealed.
- Light: Protect from light.[4]

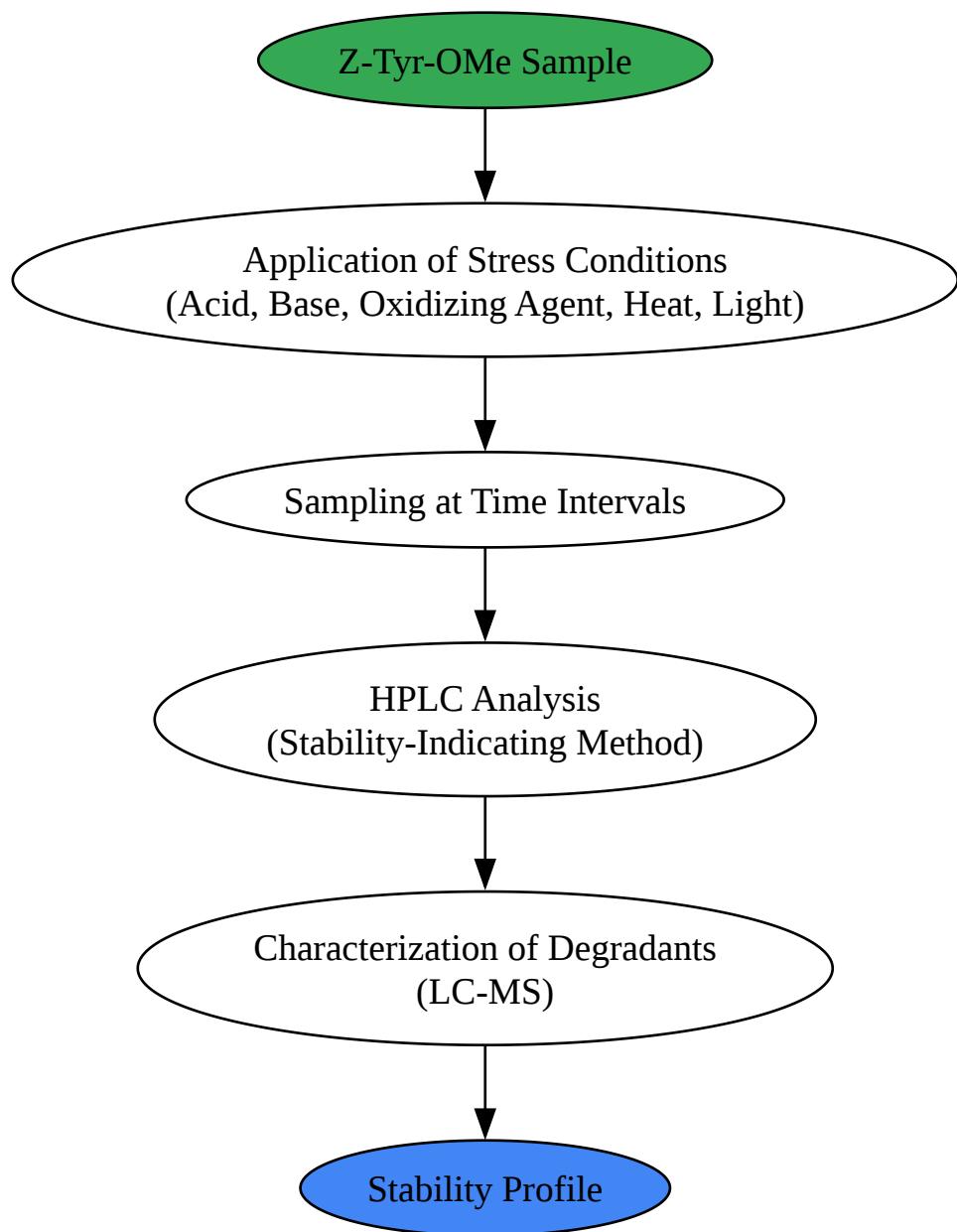
Experimental Protocols

While specific, detailed stability studies for **Z-Tyr-OMe** are not widely published, a general protocol for forced degradation studies can be adapted to assess its stability profile. Such

studies are essential for identifying potential degradants and establishing a stability-indicating analytical method.[6][17]

General Protocol for Forced Degradation Study

- Preparation of Stock Solution: Prepare a stock solution of **Z-Tyr-OMe** in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
- Stress Conditions:
 - Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60 °C) for a defined period.
 - Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature for a defined period.
 - Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[18]
 - Thermal Degradation: Expose a solid sample of **Z-Tyr-OMe** to elevated temperatures (e.g., 60-80 °C) for a defined period.
 - Photostability: Expose both solid and solution samples to a controlled light source, following ICH Q1B guidelines.
- Sample Analysis: At specified time points, withdraw aliquots from the stressed samples. If necessary, neutralize the acidic or basic samples. Dilute the samples to an appropriate concentration for analysis.
- Analytical Method: Analyze the samples using a stability-indicating HPLC method, typically with UV detection. The method should be capable of separating the intact **Z-Tyr-OMe** from its degradation products.
- Peak Identification: Characterize any significant degradation products using techniques such as LC-MS to determine their molecular weights and fragmentation patterns, which can help in elucidating their structures.



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Conclusion

Z-Tyr-OMe is a cornerstone molecule in synthetic peptide chemistry. A thorough understanding of its chemical properties and stability is paramount for its successful application. The primary degradation pathways involve the cleavage of the Cbz group and hydrolysis of the methyl ester, both of which can be controlled and leveraged during synthetic strategies. By adhering to appropriate storage and handling procedures and by employing robust analytical methods to

monitor its purity, researchers can ensure the reliability and reproducibility of their synthetic endeavors involving this versatile building block.

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